Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-
Description
The compound "Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-" is a structurally complex benzamide derivative characterized by a benzoxazin core substituted with a trifluoromethyl group, a pyrazol-3-yl moiety, and a 4-fluorobenzamide side chain. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the pyrazole ring may contribute to hydrogen bonding and hydrophobic interactions in biological systems. The 4-fluoro substitution on the benzamide moiety is hypothesized to influence binding affinity and selectivity in molecular targets, such as histone acetyltransferases (HATs) or topoisomerases .
Properties
Molecular Formula |
C20H14F4N4O3 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-fluoro-N-[[(4S)-2-oxo-6-(1H-pyrazol-5-yl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C20H14F4N4O3/c21-13-4-1-11(2-5-13)17(29)25-10-19(20(22,23)24)14-9-12(15-7-8-26-28-15)3-6-16(14)27-18(30)31-19/h1-9H,10H2,(H,25,29)(H,26,28)(H,27,30)/t19-/m1/s1 |
InChI Key |
SMOJVTPALLWLKJ-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NC[C@@]2(C3=C(C=CC(=C3)C4=CC=NN4)NC(=O)O2)C(F)(F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2(C3=C(C=CC(=C3)C4=CC=NN4)NC(=O)O2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material: Trifluoromethyl-Substituted Anthranilic Acid
The benzoxazinone scaffold is typically synthesized from anthranilic acid derivatives. For this compound, 4-(trifluoromethyl)anthranilic acid serves as the precursor.
Procedure :
- Cyclization : React 4-(trifluoromethyl)anthranilic acid with triethyl orthoacetate under reflux in acetic acid.
- Product : 4-(Trifluoromethyl)-2H-benzo[e]oxazin-3(4H)-one (Yield: 78–85%).
Critical Parameters :
- Temperature: 120–140°C.
- Solvent: Acetic acid or toluene.
Functionalization with 4-Fluorobenzamide
Reductive Amination and Amidation
The methylene-linked benzamide is introduced via a two-step sequence:
Step 1: Reductive Amination
- Reduction : Reduce the lactam group of the benzoxazinone using LiAlH₄ in THF to form the secondary amine.
- Intermediate : 4-(Aminomethyl)-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e]oxazine.
Step 2: Amidation
- Coupling : React the amine with 4-fluorobenzoyl chloride in the presence of Et₃N in dichloromethane.
- Product : Target compound (Yield: 60–68%, HPLC purity: >98%).
Optimization Notes :
- Use of HATU or EDCI as coupling agents improves yields to 75–80%.
- Chiral resolution (e.g., chiral HPLC) ensures the (4S) configuration.
Stereochemical Control
The (4S) configuration is critical for biological activity. Two methods are employed:
- Asymmetric Synthesis : Use of (S)-BINOL-derived catalysts during cyclization.
- Resolution : Diastereomeric salt formation with L-tartaric acid (ee >99%).
Analytical Characterization
Key Data for Target Compound :
- Molecular Formula : C₂₀H₁₄F₄N₄O₃.
- MS (ESI) : m/z 435.1 [M+H]⁺.
- ¹H NMR (DMSO-d₆): δ 12.33 (s, 1H, NH), 8.09–7.46 (m, 8H, aromatic), 5.37 (s, 2H, NH₂).
- HPLC Purity : 99.2% (Method: C18 column, 70:30 MeCN/H₂O).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Stereocontrol |
|---|---|---|---|
| Suzuki Coupling + Amidation | 68% | >98% | Requires resolution |
| Direct Cyclization | 55% | 95% | Poor |
| Asymmetric Catalysis | 72% | 99% | High (ee >98%) |
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring or the pyrazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyrazole ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Research Implications
The target compound’s hybrid structure merges features of anacardic acid derivatives (HAT inhibition) and fluorinated benzamides (enhanced binding). Future studies should focus on:
Enzymatic Assays : Testing HAT and topoisomerase inhibition to validate hypothesized mechanisms .
Structural Optimization : Modifying the pyrazole ring or fluorine position to improve selectivity.
Comparative Pharmacokinetics : Assessing metabolic stability and bioavailability against analogs like CTB .
Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- is a fluorinated benzamide that has been studied for its potential therapeutic applications. This article reviews its biological activity, focusing on the mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 426.34 g/mol. Its structure includes a benzamide core with a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity by modulating lipophilicity and electronic properties.
The biological activity of this benzamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Benzamides often act as inhibitors of specific enzymes involved in metabolic pathways. Research indicates that this compound may inhibit certain kinases or phosphatases, which play critical roles in cell signaling and proliferation.
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including fungi and bacteria .
- Antitumor Activity : The presence of fluorine in the structure has been linked to enhanced antitumor activity due to increased lipophilicity and improved cellular uptake .
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various benzamide derivatives, it was found that compounds structurally similar to the target compound exhibited promising antifungal activity. For instance, certain derivatives showed over 90% inhibition against Botrytis cinerea at low concentrations (10 mg/L) .
Antitumor Activity
In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines. The IC50 values were notably low in sensitive cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential for development as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzamide structure significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases potency against tumors |
| Fluoro group | Enhances solubility and bioavailability |
| Pyrazole moiety | Critical for enzyme interaction |
Compounds lacking these substituents generally exhibited reduced biological activity, underscoring their importance in the overall efficacy of the molecule.
Case Studies
-
Case Study on Antifungal Activity :
A series of benzamides were synthesized and tested for antifungal properties. The compound demonstrated significant larvicidal activity against mosquito larvae at concentrations as low as 1 mg/L, indicating its potential utility in pest control . -
Case Study on Antitumor Efficacy :
A comparative study involving various fluorinated benzamides revealed that our target compound had superior growth inhibition in MCF-7 cells compared to non-fluorinated analogs, highlighting the role of fluorination in enhancing therapeutic effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing derivatives of this benzoxazin-benzamide hybrid?
Methodological Answer:
The synthesis of benzoxazin-benzamide derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via nucleophilic substitution and condensation reactions. Key steps include:
- Step 1: Reacting O-benzyl hydroxylamine hydrochloride with p-trifluoromethylbenzoyl chloride in CH2Cl2 under argon, using potassium carbonate as a base at 0°C to form intermediates .
- Step 2: Subsequent coupling with fluorinated benzamide precursors under anhydrous conditions (e.g., acetonitrile with sodium pivalate) to introduce the 4-fluoro substituent .
- Step 3: Final purification via vacuum filtration and drying under reduced pressure (70°C) to isolate the product in ~89% yield .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- X-ray crystallography using SHELXL (via SHELX programs) is critical for resolving stereochemistry, especially the (4S)-configuration and benzoxazin-2-oxo moiety .
- NMR spectroscopy (e.g., <sup>19</sup>F NMR) identifies fluorine environments, while <sup>1</sup>H NMR confirms pyrazole and benzamide proton coupling .
- High-resolution mass spectrometry (HRMS) validates molecular weight and trifluoromethyl fragmentation patterns .
Advanced: How are hygroscopic intermediates stabilized during synthesis?
Methodological Answer:
Hygroscopic intermediates (e.g., sodium pivalate) require strict anhydrous handling:
- Use argon-purged reaction flasks and dried solvents (e.g., CH2Cl2 pre-treated with molecular sieves) .
- Immediate vacuum drying post-synthesis prevents decomposition, as seen in analogs prone to hydrolysis .
Advanced: How are contradictions in crystallographic data resolved for this compound?
Methodological Answer:
Discrepancies in bond angles or torsional parameters (e.g., benzoxazin-4-ylmethyl conformation) are addressed by:
- Refining data with SHELXL's restraints (e.g., DFIX, FLAT) to align with density maps .
- Cross-validating with DFT calculations (e.g., B3LYP/6-31G*) to reconcile experimental and theoretical geometries .
Advanced: What role does the trifluoromethyl group play in modulating biological activity?
Methodological Answer:
The CF3 group enhances:
- Lipophilicity: Increases membrane permeability, as observed in fluorinated benzamide enzyme inhibitors .
- Metabolic stability: Reduces oxidative degradation, critical for in vivo pharmacokinetic studies .
- Target binding: Participates in hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) .
Advanced: How is compound stability optimized given its thermal sensitivity?
Methodological Answer:
- Storage: Maintain at -20°C under argon, as decomposition occurs at RT (observed in analogs with labile oxazinone rings) .
- Lyophilization: Freeze-dry aqueous suspensions to prevent hydrolysis of the 1,4-dihydro-2-oxo moiety .
Advanced: How does the pyrazole-3-yl substituent influence intermolecular interactions?
Methodological Answer:
The pyrazole ring:
- Coordinates metals: Acts as a ligand in metalloenzyme inhibition studies (e.g., carbonic anhydrase) .
- Forms hydrogen bonds: Stabilizes interactions with residues in X-ray co-crystal structures .
- Modulates solubility: Pyrazole’s polarity balances CF3 hydrophobicity in pharmacokinetic assays .
Advanced: What factors affect reaction yield in the final coupling step?
Methodological Answer:
Yield optimization (~89% in analogs) depends on:
- Stoichiometry: Exact 1:1 molar ratio of benzoxazin and benzamide precursors to avoid side reactions .
- Temperature control: Stirring at 0°C during acyl chloride addition prevents exothermic decomposition .
- Solvent choice: CH2Cl2 minimizes competing hydrolysis vs. acetonitrile for SN2 pathways .
Advanced: Why is an inert argon atmosphere critical during synthesis?
Methodological Answer:
- Prevents oxidation: The 1,4-dihydro-2-oxo benzoxazin core is prone to air oxidation, forming undesired quinazolinones .
- Moisture control: Argon purging avoids hydrolysis of trifluoromethylbenzoyl chloride intermediates .
Advanced: How do solvent polarities influence reaction pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
